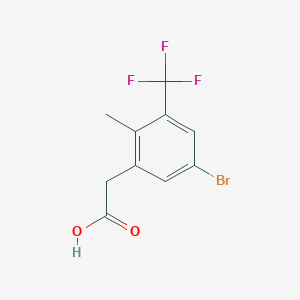

5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

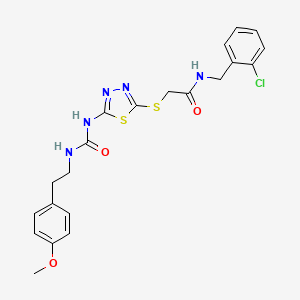

5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid is a chemical compound with the CAS Number: 2383520-58-7 . It has a molecular weight of 297.07 . The IUPAC name for this compound is 2-(5-bromo-2-methyl-3-(trifluoromethyl)phenyl)acetic acid .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid is 1S/C10H8BrF3O2/c1-5-6(3-9(15)16)2-7(11)4-8(5)10(12,13)14/h2,4H,3H2,1H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a solid at ambient temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Compounds

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structure is often used in the construction of complex molecules due to the reactivity of the bromo and trifluoromethyl groups, which can undergo further chemical transformations .

Material Science

In material science, it’s utilized as a building block for creating novel materials. Its incorporation into polymers can impart unique properties like increased resistance to degradation or altered electrical conductivity .

Analytical Chemistry

The compound finds use in analytical chemistry as a standard or reagent. Its distinct chemical signature allows it to be used as a reference compound in chromatography and mass spectrometry for identifying and quantifying similar compounds .

Biochemistry Research

Biochemists use this compound to study enzyme-substrate interactions, particularly those involving halogenated substrates. It can help in understanding the biochemical pathways that detoxify or metabolize halogenated compounds in living organisms .

Environmental Science

In environmental science, it’s used to trace the environmental fate of similar organic compounds. Its stability and distinct chemical markers make it suitable for studying the breakdown and dispersion of pollutants in ecosystems .

Pharmacology

Pharmacologically, it can be a key intermediate in the development of new drugs. Its molecular framework is conducive to creating compounds with potential therapeutic effects, especially in the realm of anti-inflammatory and analgesic medications .

Agriculture

The compound may be used in the development of agrochemicals. Its structural elements can be tailored to produce compounds that act as growth regulators, herbicides, or insecticides, contributing to crop protection strategies .

Neutron Capture Therapy

Its boron content makes it a candidate for use in neutron capture therapy, a type of cancer treatment. By incorporating it into compounds that target cancer cells, it can potentially be used to deliver lethal doses of radiation selectively to tumors .

Mecanismo De Acción

Mode of Action

It’s known that similar compounds can participate in reactions such as the suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This suggests that the compound might interact with its targets through similar mechanisms, leading to changes at the molecular level.

Biochemical Pathways

Related compounds have been used in the synthesis of biologically active compounds, including multisubstituted purines and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives . These compounds can affect various biochemical pathways, leading to downstream effects.

Result of Action

Given its potential involvement in the synthesis of biologically active compounds , it could have a variety of effects depending on the specific context and targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability . .

Propiedades

IUPAC Name |

2-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-5-6(3-9(15)16)2-7(11)4-8(5)10(12,13)14/h2,4H,3H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMLZUNBLICZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1C(F)(F)F)Br)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2754097.png)

![6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2754098.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2754108.png)

![2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2754110.png)

![4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2754112.png)

![1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2754117.png)